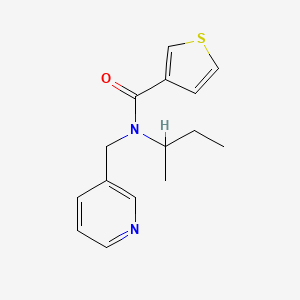![molecular formula C21H29N3O B3810734 1-isopropyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B3810734.png)
1-isopropyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine
Vue d'ensemble
Description
The compound “1-isopropyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine” is a complex organic molecule. It contains several functional groups including an isopropyl group, a piperidinamine group, a pyridinyl group, and a phenoxy group. These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired final product and the available starting materials. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure high yields and purity .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups and the rules of chemical bonding. The presence of a piperidinamine group suggests that the compound may have a cyclic structure. The pyridinyl and phenoxy groups are aromatic and likely contribute to the stability of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group in the piperidinamine portion of the molecule could potentially participate in acid-base reactions. The aromatic rings in the pyridinyl and phenoxy groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, its mechanism of action would depend on the biological target it’s intended to interact with. Without more specific information, it’s difficult to predict the exact mechanism of action .
Propriétés
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-1-propan-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24-13-10-19(11-14-24)23-15-18-8-6-12-22-21(18)25-20-9-5-4-7-17(20)3/h4-9,12,16,19,23H,10-11,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXSYORBZWBMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3810664.png)
![N~3~-acetyl-N~1~-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-beta-alaninamide](/img/structure/B3810672.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3810680.png)
![1-acetyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylpiperidin-4-amine](/img/structure/B3810685.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2-dimethyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3810706.png)
![4-(1-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,6-heptadien-4-ol](/img/structure/B3810707.png)
![1-[5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B3810713.png)

![N-[(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3810723.png)
![N-(2-methoxyethyl)-6-[3-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3810724.png)
![1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3810726.png)
![N,N,2,2-tetramethyl-3-(4-phenyl-5-pyrazolo[1,5-a]pyrimidin-3-yl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B3810739.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-cyclohexene-1-carboxamide](/img/structure/B3810745.png)
![2-{1-(2-methylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3810752.png)